Direct Structural Evidence for Regioselective Functionalization of the 5,6-Dibromo Scaffold
This compound's primary differentiation lies in its defined reactivity, which enables regioselective synthesis. In a direct study, metalation of 5,6-dibromo-2,3-dihydro-2-methylimidazo[2,1-b]oxazole, followed by reaction with methylcyanoformate, resulted in the exclusive displacement of the bromine atom at the 6-position to yield methyl 6-bromo-2,3-dihydro-2-methylimidazo[2,1-b]oxazole-5-carboxylate [1]. This demonstrates a clear, exploitable difference in the electronic environment and reactivity between the two bromine atoms. This regioselectivity is a fundamental property of the scaffold and is not quantifiable for analogs like the monobromo derivative (CAS 591254-81-8), as it lacks the second halogen required for this differential reactivity.
| Evidence Dimension | Regioselectivity of Nucleophilic Displacement |
|---|---|
| Target Compound Data | Exclusive displacement at the 6-position |
| Comparator Or Baseline | 6-Bromo-2-methyl-2,3-dihydroimidazo[2,1-b]oxazole (CAS 591254-81-8) |
| Quantified Difference | Not applicable; comparator lacks the 5-bromo substituent, precluding a regioselective outcome. |
| Conditions | Metalation followed by reaction with methylcyanoformate |
Why This Matters
This unique regioselectivity is critical for synthetic route planning, enabling the precise and predictable construction of complex molecules from this core, a feature not offered by simpler analogs.
- [1] Obreza, A., & Perdih, F. (2003). Methyl 6-bromo-2,3-dihydro-2-methylimidazo[2,1-b]oxazole-5-carboxylate. Acta Crystallographica Section E, 59(12), o2021-o2023. View Source
